2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that combines elements of indoline and naphthalene
Preparation Methods
The synthesis of 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is reacted with a suitable naphthalene derivative under basic conditions . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It can be used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in fluorescent probes, the compound may undergo fluorescence resonance energy transfer (FRET) upon binding to a target molecule, leading to a detectable change in fluorescence . The molecular targets and pathways involved vary depending on the specific use case.
Comparison with Similar Compounds
Similar compounds include:
2,3,3-Trimethylindolenine: Used in organic synthesis and as a reactant in various chemical reactions.
1,3,3-Trimethyl-2-methyleneindoline: Another indoline derivative with applications in materials science and chemistry.
Compared to these compounds, 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined indoline and naphthalene structure, which imparts distinct chemical and physical properties.
Biological Activity
The compound 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 53704-25-9) is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H23NO, with a molecular weight of approximately 329.44 g/mol. The compound exhibits a melting point range of 210°C to 214°C and is predominantly in the trans/trans configuration .
Chemical Structure
The structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of indoline structures have shown moderate activity against various bacterial and fungal strains. These findings suggest that modifications in the indoline structure can enhance antimicrobial efficacy .
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of the indoline moiety is believed to contribute to this property by scavenging free radicals and reducing oxidative stress in biological systems .
The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in oxidative stress responses and microbial defense mechanisms.
Case Studies
Properties
Molecular Formula |
C23H23NO |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2E)-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C23H23NO/c1-23(2)19-10-6-7-11-20(19)24(3)21(23)15-14-17-13-12-16-8-4-5-9-18(16)22(17)25/h4-11,14-15H,12-13H2,1-3H3/b17-14+,21-15+ |
InChI Key |
DTPLBBMEWNNVFO-LBNBPBRMSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCC4=CC=CC=C4C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.